molecular formula C19H22N6O2 B2905383 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1797294-23-5

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Katalognummer: B2905383
CAS-Nummer: 1797294-23-5
Molekulargewicht: 366.425
InChI-Schlüssel: PQBJEVMGQJAFKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-4-yl group at position 2. The ethyl linker connects this pyrazole to a second pyrazole ring, which is further modified with methoxy and methyl groups at positions 3 and 1, respectively, and a carboxamide group at position 3. Its molecular formula is C21H24N6O2, with a molecular weight of 392.46 g/mol.

Eigenschaften

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-24-12-15(19(23-24)27-2)18(26)21-9-10-25-17(14-3-4-14)11-16(22-25)13-5-7-20-8-6-13/h5-8,11-12,14H,3-4,9-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBJEVMGQJAFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight314.36 g/mol
CAS Number1797976-90-9
StructureChemical Structure

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in key physiological processes. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases, which play critical roles in cell signaling pathways related to cancer and inflammation.
  • Receptor Modulation : It has been identified as a potential allosteric modulator for muscarinic receptors, enhancing the binding affinity of acetylcholine (ACh) and influencing downstream signaling pathways .

Anticancer Activity

Research indicates that N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated:

  • IC₅₀ Values : The compound showed IC₅₀ values in the low micromolar range against several cancer types, indicating potent antiproliferative activity.
Cell LineIC₅₀ (µM)
HCT1163.7
MCF71.2
HEK2935.3

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. In studies assessing minimum inhibitory concentration (MIC):

Bacterial StrainMIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8

These findings indicate that N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide may have therapeutic potential in treating bacterial infections.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A comprehensive study evaluated the antiproliferative effects on multiple cancer cell lines, revealing that the compound significantly inhibited cell growth through apoptosis induction .
  • Antimicrobial Evaluation : Another research effort focused on its antimicrobial properties, demonstrating effective inhibition of pathogenic bacteria, which supports its potential use in developing new antibiotics .
  • Enzyme Inhibition Studies : Detailed assays confirmed that the compound inhibits key enzymes involved in inflammatory responses, suggesting its utility in treating inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table compares key structural features and physicochemical data of the target compound with analogs from the evidence:

Compound Name (or Identifier) Substituents (Pyrazole Core) Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Yield (%)
Target Compound 5-Cyclopropyl, 3-Pyridin-4-yl 392.46 Carboxamide, Methoxy, Methyl Not reported Not given
: CAS 2034451-14-2 5-Cyclopropyl, 3-Thiophen-3-yl 369.50 Carboxamide, Trimethyl Not reported Not given
: Pyridin-3-yl Analog 5-Methyl, 3-Pyridin-3-yl 356.40 Carboxamide, Methoxy, Methyl Not reported Not given
: 3a (Chlorophenyl Derivative) 5-Chloro, 3-Phenyl 403.10 Carboxamide, Cyano, Methyl 133–135 68
: N-Cyclopropyl-Pyridin-3-yl Amine 3-Methyl, 4-Cyclopropyl 215.10 Amine, Pyridin-3-yl 104–107 17.9
Key Observations:
  • Pyridin-4-yl (target compound) vs. Pyridin-3-yl (): The position of the nitrogen in the pyridine ring may alter hydrogen-bonding interactions with biological targets . Thiophen-3-yl () vs. Pyridin-4-yl: Sulfur in thiophene could increase lipophilicity compared to nitrogen-containing pyridine, affecting solubility and membrane permeability .
  • Synthetic Yields :

    • Low yields (e.g., 17.9% in ) highlight challenges in coupling reactions involving cyclopropylamines, whereas carboxamide derivatives (e.g., ) achieved higher yields (68%) using EDCI/HOBt-mediated coupling .

Spectroscopic and Analytical Data

NMR and MS Trends:
  • Pyrazole Carboxamides ():

    • The carboxamide proton in analogs like 3a () resonates near δ 8.12 ppm in $ ^1H $-NMR, consistent with the target compound’s expected shifts .
    • Mass spectrometry (e.g., : [M+H]+ = 403.1) aligns with molecular formulas, confirming successful synthesis of complex pyrazole derivatives .
  • Amine vs. Carboxamide :

    • ’s amine derivative ([M+H]+ = 215.1) lacks the carboxamide group, simplifying its MS profile compared to the target compound .

Q & A

Q. What synthetic routes and reaction parameters are critical for achieving high-purity synthesis of this compound?

The compound is typically synthesized via multi-step reactions involving pyrazole and pyridine coupling. Key steps include:

  • Cyclopropaneamine coupling under Buchwald-Hartwig conditions (Cs₂CO₃, CuBr, DMSO, 35°C for 48 hours) to form the pyrazole-ethylamine backbone .
  • Methoxy and methyl group introductions via nucleophilic substitution or alkylation, requiring anhydrous solvents (e.g., THF) and controlled temperatures (0–25°C) . Critical parameters : Catalyst choice (e.g., copper vs. palladium), solvent polarity, and reaction time to minimize byproducts.

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., cyclopropyl δ 0.5–1.2 ppm; pyridinyl δ 8.5–9.0 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹; NH stretches at ~3300 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight (±2 ppm accuracy) and detects impurities .
  • Elemental analysis : Confirms stoichiometry (C, H, N within 0.4% theoretical values) .

Q. How can reaction yields be optimized during the final coupling step?

  • Use cesium carbonate as a base for improved nucleophilicity in SN2 reactions .
  • Optimize solvent polarity (e.g., DMF for polar intermediates, DCM for extraction) .
  • Employ column chromatography (gradient elution: 0–100% EtOAc/hexane) to isolate the product from unreacted starting materials .

Advanced Research Questions

Q. How can molecular docking and PASS software predict biological activity and target interactions?

  • PASS Online : Predicts antimicrobial/anticancer potential by comparing the compound’s structure to known bioactive scaffolds (e.g., pyrazole-triazole hybrids show >70% Pa for kinase inhibition) .
  • AutoDock Vina/Glide : Simulate binding to targets (e.g., EGFR kinase) by analyzing hydrophobic interactions of the cyclopropyl group and hydrogen bonding via the pyridinyl nitrogen .
  • Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD < 1 µM) .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Orthogonal assays : Compare enzymatic inhibition (e.g., IC50 in kinase assays) vs. cellular viability (MTT assays) to distinguish direct target effects from off-target cytotoxicity .
  • Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate false negatives in cell-based studies .
  • Metabolic stability testing : LC-MS/MS analysis of hepatic microsomes identifies rapid degradation that may skew in vivo vs. in vitro results .

Q. How do the cyclopropyl and pyridinyl groups influence target binding and selectivity?

  • Cyclopropyl : Enhances metabolic stability and induces conformational strain, favoring hydrophobic pocket binding in kinases (e.g., ΔG = -9.2 kcal/mol in CDK2 docking) .
  • Pyridinyl : Acts as a hydrogen bond acceptor, with the nitrogen coordinating to catalytic lysine residues (e.g., K⁺ in ATP-binding sites) .
  • Mutagenesis studies : Replace pyridinyl with phenyl to quantify role of H-bonding (e.g., 10-fold loss in potency for EGFR L858R mutant) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.